molecular formula C18H18O2 B12273420 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione

Cat. No.: B12273420
M. Wt: 266.3 g/mol
InChI Key: NIFPMZQJIMISDT-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione is a diketone compound featuring two 3,5-dimethylphenyl groups attached to a central ethanedione (1,2-diketone) backbone. For instance, structurally related compounds like bis(5-bromo-2-hydroxyphenyl)ethanedione (CAS 523-88-6) exhibit a similar diketone framework with substituents influencing reactivity and applications. The 3,5-dimethylphenyl groups in the target compound likely confer steric bulk and electron-donating effects, impacting solubility, stability, and coordination behavior. Such diketones are often intermediates in organic synthesis or precursors for ligands in catalysis.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

NIFPMZQJIMISDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Oxidation of Benzoin Derivatives

Benzoin derivatives (1,2-dihydroxy-1,2-diphenylethanes) are classical precursors for benzils (1,2-diketones). For 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione, this approach would involve:

  • Benzoin Condensation : Reaction of 3,5-dimethylbenzaldehyde with a cyanide catalyst (e.g., KCN) to form the benzoin intermediate.
  • Oxidation : Conversion of the benzoin to the diketone using strong oxidizing agents like nitric acid (HNO₃) or potassium permanganate (KMnO₄).

Key Data :

Reaction Step Reagents/Conditions Yield (Hypothetical) Source Analogy
Benzoin Condensation 3,5-Dimethylbenzaldehyde + KCN, EtOH 60–80%
Oxidation HNO₃ in acetone, 50–70°C, 30–120 min 70–85%

Mechanistic Insight :

  • Benzoin Formation : Cyanide-catalyzed aldol-like condensation of two aldehyde units.
  • Oxidation : HNO₃ in acetone selectively oxidizes the secondary alcohol to a ketone, forming the diketone structure.

Carbonylation of α-Methylene Ketones

This method leverages radical-mediated carbonylation to introduce a second carbonyl group. Inspired by the iodine-catalyzed carbonylation of α-methylene ketones, the process could proceed as:

  • Radical Generation : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) generate tert-butoxyl radicals.
  • Hydrogen Abstraction : Radicals abstract a hydrogen atom from the α-methylene position of a ketone precursor.
  • Oxidation : Formation of a peroxide intermediate, followed by cleavage to yield the diketone.

Key Data :

Reaction Step Reagents/Conditions Yield (Hypothetical) Source Analogy
Precursor Synthesis 3,5-Dimethylbenzyl phenyl ketone N/A
Carbonylation I₂ (10 mol%), TBHP (3 equiv), DMF, 100°C 78–87%

Mechanistic Insight :

  • Radical Chain Reaction : TBHP provides tert-butylperoxyl radicals, which react with the α-methylene ketone to form a peroxide intermediate.
  • Cleavage : Thermal or redox conditions break the peroxide bond, generating the diketone.

Friedel-Crafts Acylation

Though less direct, Friedel-Crafts acylation could theoretically construct the diketone backbone. This would require:

  • Preparation of Dichloroethanone : A chlorinated diketone precursor.
  • Acylation : Reaction with 3,5-dimethylphenyl Grignard reagents or aryl lithiums.

Challenges :

  • Low reactivity of chlorinated diketones.
  • Competing side reactions (e.g., over-acylation).

Alternative Route :

  • Dimerization : Coupling two 3,5-dimethylphenyl acyl groups via Ullmann or Suzuki-Miyaura couplings, though this is speculative.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could link arylboronic acids to a diketone core. For example:

  • Dihalide Precursor : Synthesis of 1,2-bis(halo)ethanedione.
  • Arylation : Reaction with 3,5-dimethylphenylboronic acid.

Limitations :

  • Limited precedent for coupling to diketones.
  • Potential deactivation of the catalyst by electron-withdrawing ketone groups.

Oxidation of Diarylalkynes

Diarylalkynes can be oxidized to diketones using strong oxidizing agents. For example:

  • Alkyne Synthesis : Coupling via Sonogashira reaction (as in).
  • Oxidation : O₂ or O₃-mediated cleavage to the diketone.

Key Data :

Reaction Step Reagents/Conditions Yield (Hypothetical) Source Analogy
Alkyne Formation 3,5-Dimethylphenyl bromide + acetylene 60–80%
Oxidation O₂, Pd/C, H₂O₂, RT 50–70%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Potential
Benzoin Oxidation Established protocol, low cost Harsh oxidation conditions 70–85%
Carbonylation Single-step, high yield Radical byproducts 78–87%
Friedel-Crafts Direct acylation Low reactivity, side reactions <50%
Cross-Coupling High regioselectivity Catalyst deactivation 40–60%
Alkyne Oxidation Flexible substrates Ozone handling risks 50–70%

Critical Challenges and Considerations

  • Steric Hindrance : Bulky 3,5-dimethylphenyl groups may impede reaction kinetics.
  • Oxidation Control : Over-oxidation or decomposition of sensitive intermediates.
  • Catalyst Compatibility : Electron-deficient diketones may deactivate metal catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanedione to the corresponding diol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates :
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione serves as a key intermediate in the synthesis of various organic compounds. Its diketone structure allows for the formation of a wide range of derivatives through reactions such as condensation and cyclization.

Reactions Involving 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione :

  • Condensation Reactions : The compound can undergo condensation reactions to yield complex polycyclic structures that are valuable in pharmaceuticals and agrochemicals.
  • Cyclization : It can participate in cyclization reactions to form heterocycles that exhibit significant biological activity.

Pharmaceutical Research :
The compound exhibits notable biological activities that make it a candidate for drug development. Studies have shown its potential as an antimicrobial and anticancer agent.

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of derivatives of 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : Approximately 15 µM

Photochemical Applications

UV Absorption and Stabilization :
Due to its ability to absorb ultraviolet light, 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione is utilized in formulating UV stabilizers for plastics and coatings. This property helps enhance the durability and lifespan of materials exposed to sunlight.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and applications of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione with analogous compounds:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Properties Evidence Source
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione (Target) C₁₈H₁₈O₂ 3,5-dimethylphenyl Diketone ~266.3* Potential ligand precursor, photochemistry Inferred
Bis(5-bromo-2-hydroxyphenyl)ethanedione C₁₄H₈Br₂O₄ 5-bromo-2-hydroxyphenyl Diketone, -OH, Br 448.03 Antifungal/antibacterial agent
1,1'-(3,5-Dimethoxybenzene-1,2-diyl)diethanone C₁₂H₁₄O₄ 3,5-dimethoxyphenyl Diketone, -OCH₃ 246.24 Electronic materials, synthetic intermediate
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol C₁₈H₂₂O₂ 3,5-dimethylphenyl Diol 270.40 Chiral ligand in asymmetric catalysis
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethylenediamine C₁₈H₂₄N₂ 3,5-dimethylphenyl Diamine 268.40 Catalytic asymmetric hydrogenation

*Estimated based on molecular formula.

Physicochemical Properties

  • Steric Effects : The 3,5-dimethylphenyl groups in the target compound introduce significant steric hindrance, reducing aggregation and enhancing stability compared to less bulky analogs like bis(5-bromo-2-hydroxyphenyl)ethanedione.
  • Solubility: Methoxy-substituted analogs (e.g., C₁₂H₁₄O₄) exhibit improved solubility in polar solvents due to -OCH₃ groups, whereas the target compound may favor nonpolar media.

Research Findings and Data

Crystal Structure Insights

While direct crystallographic data for the target compound are unavailable, related structures provide clues:

  • The trans-1,2-Bis(3,5-dimethoxyphenyl)ethene (C₁₈H₂₀O₄) adopts a planar E-configuration with syn- and anti-conformers, suggesting similar rigidity in the diketone backbone.
  • Ru-based complexes with bis(3,5-dimethylphenyl) ligands (e.g., in and ) highlight the utility of methyl-substituted aryl groups in stabilizing metal coordination.

Biological Activity

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione, also known as a derivative of benzoyl compounds, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 3,5-dimethylacetophenone with appropriate reagents. The synthetic pathways often focus on optimizing yield and purity while minimizing by-products.

Biological Activities

  • Antioxidant Activity :
    • Studies indicate that 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione exhibits significant antioxidant properties. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties :
    • The compound has shown moderate antibacterial activity against various strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating an inhibition zone indicative of its antimicrobial potential .
  • Neuroprotective Effects :
    • Research has highlighted its neuroprotective capabilities through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The compound's derivatives have been evaluated for their ability to prevent amyloid-beta aggregation, a hallmark of neurodegenerative diseases .

The biological activity of 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione is attributed to its structural characteristics that allow it to interact with biological targets effectively:

  • Enzyme Inhibition : It acts as a competitive inhibitor for AChE and BChE due to its structural similarity to acetylcholine.
  • Radical Scavenging : The presence of multiple aromatic rings enhances its electron-donating ability, allowing it to neutralize free radicals effectively.

Case Study 1: Neuroprotective Activity

In a study investigating multi-targeted agents for Alzheimer's disease, derivatives of 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione were synthesized and tested for their inhibitory effects on AChE and BChE. The most potent derivatives showed IC50 values in the low micromolar range (e.g., 5.18 μM), indicating strong potential for therapeutic use in neurodegenerative conditions .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various benzoyl derivatives including 1,2-bis(3,5-dimethylphenyl)-1,2-ethanedione against common pathogens. Results indicated that this compound exhibited a significant inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in developing new antimicrobial agents .

Data Summary

Activity TypeObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialModerate activity against E. coli & S. aureus
NeuroprotectiveAChE/BChE inhibition; Aβ antiaggregation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione, and what experimental parameters are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via oxidation of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediol using oxidizing agents like Dess-Martin periodinane or MnO₂. Key parameters include solvent choice (e.g., anhydrous dichloromethane), temperature control (0–25°C), and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the diketone. Monitoring by TLC and FT-IR (C=O stretch at ~1700–1750 cm⁻¹) ensures reaction completion .

Q. How should researchers handle and store 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione to ensure stability and prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Prior to use, equilibrate to room temperature in a desiccator. Handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Long-term storage (>6 months) is discouraged due to potential decomposition; periodic NMR analysis (¹³C for carbonyl integrity) is recommended to verify stability .

Q. What spectroscopic techniques are most effective for characterizing 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione, and what key spectral markers should be prioritized?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.7–7.1 ppm) and carbonyl carbons (δ 190–210 ppm).
  • FT-IR : Strong C=O stretches (~1700–1750 cm⁻¹) confirm diketone formation.
  • XRD : For crystalline samples, single-crystal X-ray diffraction (e.g., MoKα radiation, 123 K) resolves bond lengths (C=O ~1.21 Å) and dihedral angles between aryl groups. Reference crystallographic data from structurally analogous diketones for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as discrepancies between calculated and observed NMR chemical shifts?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to predict NMR shifts. Compare with experimental data to identify conformational effects (e.g., hindered rotation of aryl groups). If deviations exceed 2 ppm, re-examine sample purity (HPLC-MS) or consider solvent-induced shifts. For XRD, refine models using software like SHELXL to account for thermal motion or disorder in crystal packing .

Q. What strategies optimize the crystallization of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione for structural analysis, particularly given steric hindrance from the 3,5-dimethylphenyl groups?

  • Methodological Answer : Use slow vapor diffusion with a 1:1 mixture of dichloromethane and hexane at 4°C. Pre-filter the solution (0.2 μm PTFE) to remove particulates. If crystal growth stalls, introduce seeding with microcrystals or switch to anti-solvents (e.g., methanol). Monitor crystal morphology under polarized light; plate-like crystals may require adjustment of solvent polarity. For stubborn cases, co-crystallization with Lewis acids (e.g., BF₃·OEt₂) can enhance lattice stability .

Q. How do computational models predict the electronic structure and reactivity of this diketone, and how do these predictions align with experimental observations in catalysis or coordination chemistry?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis via DFT to identify electrophilic sites (LUMO localization on carbonyl groups). Compare with experimental reactivity in Diels-Alder reactions or coordination to transition metals (e.g., Ru or Pd). If discrepancies arise (e.g., unexpected regioselectivity), evaluate solvent effects using polarizable continuum models (PCM) or explicit solvation. Validate with kinetic studies (UV-Vis monitoring) to correlate theoretical and experimental rate constants .

Data Contradiction Analysis

Q. When encountering inconsistent melting points or solubility data across literature sources, what systematic approach should researchers adopt to identify the cause?

  • Methodological Answer :

Verify purity via HPLC (≥95% area) and elemental analysis.

Replicate reported synthesis and purification steps exactly.

Test solubility in standardized solvents (e.g., USP methods) under controlled humidity/temperature.

Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate formation.
Contradictions often stem from undetected impurities or polymorphic variations, which require rigorous analytical cross-validation .

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